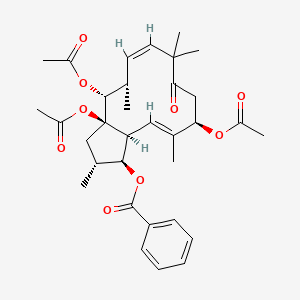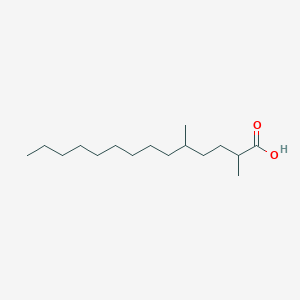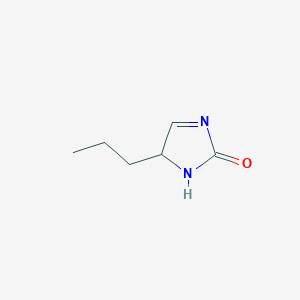
5-Propyl-1,5-dihydroimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propyl-1,5-dihydroimidazol-2-one is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a propyl group attached to the nitrogen atom at the 5-position and a carbonyl group at the 2-position. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-1,5-dihydroimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a propyl-substituted amine with a carbonyl compound, followed by cyclization to form the imidazole ring. The reaction conditions often involve the use of catalysts such as nickel or palladium, and the process may be carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Propyl-1,5-dihydroimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The propyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include imidazole N-oxides, alcohol derivatives, and various substituted imidazoles .
Applications De Recherche Scientifique
5-Propyl-1,5-dihydroimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 5-Propyl-1,5-dihydroimidazol-2-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in critical pathways. For example, it has been shown to interact with GABA receptors, leading to potential anticonvulsant effects . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
1,3-Diazole: A basic imidazole structure without the propyl group.
1-Phenyl-1H-imidazole: An imidazole with a phenyl group at the 1-position.
4,5-Dihydro-1H-imidazole: A reduced form of imidazole with hydrogenation at the 4 and 5 positions.
Uniqueness: 5-Propyl-1,5-dihydroimidazol-2-one is unique due to the presence of the propyl group, which imparts specific chemical and physical properties. This substitution can influence its reactivity, solubility, and biological activity, making it distinct from other imidazole derivatives .
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
5-propyl-1,5-dihydroimidazol-2-one |
InChI |
InChI=1S/C6H10N2O/c1-2-3-5-4-7-6(9)8-5/h4-5H,2-3H2,1H3,(H,8,9) |
Clé InChI |
NYSSTGCCLXOUMR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C=NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
![(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol](/img/structure/B12366300.png)

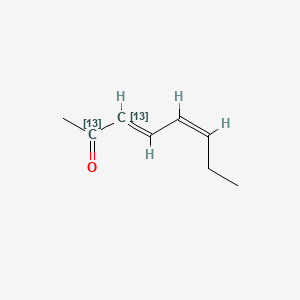

![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)
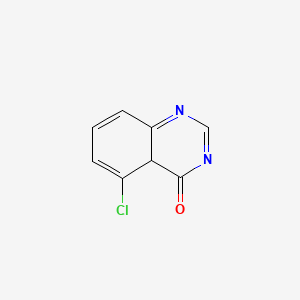
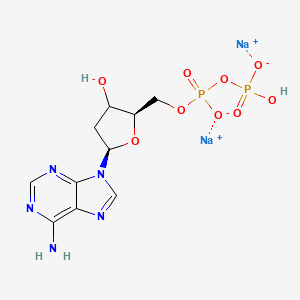
![6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366323.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12366327.png)
![1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12366329.png)
